molecular formula C14H19ClFNO B7992984 4-(3-Chloro-5-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine

4-(3-Chloro-5-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine

Cat. No.: B7992984
M. Wt: 271.76 g/mol
InChI Key: TXKFQGNOSMGRGJ-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine is a complex organic compound characterized by its unique structural features, including a piperidine ring, a hydroxy group, and halogenated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-5-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine typically involves multiple steps, starting with the preparation of the core piperidine structure. One common approach is the reaction of 3-chloro-5-fluorophenylboronic acid with an appropriate isopropylating agent under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst to facilitate the formation of the piperidine ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. The use of automated systems and advanced purification methods helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as alcohols.

  • Substitution: Generation of various substituted piperidines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its halogenated phenyl groups make it a valuable building block for pharmaceuticals and agrochemicals.

Biology: In biological research, 4-(3-Chloro-5-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine is used to study enzyme inhibition and receptor binding. Its structural complexity allows for the exploration of biological pathways and interactions.

Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique properties contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which 4-(3-Chloro-5-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine

  • 4-(3-Fluoro-5-chlorophenyl)-4-hydroxy-1-iso-propylpiperidine

  • 4-(3-Chloro-5-fluorophenyl)-4-methoxy-1-iso-propylpiperidine

Uniqueness: 4-(3-Chloro-5-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine stands out due to its specific arrangement of halogen atoms and the presence of a hydroxy group, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions and applications compared to its similar counterparts.

Properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)-1-propan-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClFNO/c1-10(2)17-5-3-14(18,4-6-17)11-7-12(15)9-13(16)8-11/h7-10,18H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKFQGNOSMGRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(C2=CC(=CC(=C2)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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